Methyl 3-Morpholinobenzoate
Overview
Description
Methyl 3-Morpholinobenzoate is a chemical compound that belongs to the class of organic compounds known as morpholine derivatives. These compounds feature a morpholine ring, which is a heterocyclic amine containing both oxygen and nitrogen atoms, attached to a benzoate moiety. This structure is significant in various chemical reactions and properties, lending itself to diverse applications in organic synthesis and potential pharmacological activities.
Synthesis Analysis
The synthesis of morpholine derivatives, including compounds similar to Methyl 3-Morpholinobenzoate, often involves multi-step chemical processes. For instance, one study describes the efficient synthesis of a morpholine derivative through a nine-step process with an overall yield of 36%, highlighting bromination and cyclization as pivotal steps (Kumar, Sadashiva, & Rangappa, 2007). Another example is the synthesis of 3-methyl-2-(3-chlorophenyl) morpholinhy drochloride from bromoacetone and ethanolamine, showcasing the versatility of morpholine derivatives synthesis (Guo Ya-nan, 2010).
Molecular Structure Analysis
Morpholine derivatives' molecular structure is characterized by the presence of a morpholine ring and various substituents that influence their chemical and physical properties. For instance, the structure of 1-(3-morpholinopropyl)-3-(4-chlorobenzoyl)thiourea monohydrate has been detailed through FT-IR, NMR, and X-Ray Diffraction analyses, providing insights into the compound's molecular geometry and interactions (Razak et al., 2015).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, leveraging their unique structure for reactivity. For example, the synthesis of morpholine-derivative copper(II) and nickel(II) complexes showcases the ability of these compounds to form stable and fluorescent complexes, which can be utilized in the detection of transition metal ions (Sahoo et al., 2019).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various fields. While specific data on Methyl 3-Morpholinobenzoate is not detailed, studies on similar compounds provide a basis for understanding these properties in relation to molecular structure (Zhang Fukang, 1999).
Chemical Properties Analysis
The chemical properties of morpholine derivatives, including acidity, basicity, reactivity with other chemical groups, and stability under different conditions, are influenced by their molecular structure. Research into these properties is essential for the development of new compounds with desired functionalities. For instance, the study on the reactivity of morpholine-2,5-dione derivatives with various metal catalysts sheds light on the polymerization behavior of these compounds, which is crucial for material science applications (Chisholm et al., 2006).
Scientific Research Applications
Biomedical and Photo-electrocatalytic Applications : The synthesis of certain morpholine derivatives, such as 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride, has shown potential for stable anchoring on metal oxides. This improves its applications in biomedical and photo-electrocatalytic fields (Tiravia et al., 2022).
Appetite Suppression in Veterinary Medicine : Certain morpholine hydrochloride compounds have been effective in suppressing appetite in dogs without affecting neurotransmitter release or uptake (Brown et al., 1986).
Potential in Antimicrobial Synthesis : Derivatives like 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine have shown promise as M1 selective muscarinic agonists with potential applications in antimicrobial synthesis (Kumar et al., 2007).
Chemical Synthesis and Drug Development : Morpholine derivatives are used in the synthesis of various chemical compounds, such as chiral indole-derived tetrahydroquinolines, which have high yields and excellent diastereo- and enantioselectivities. This has implications for drug development and chemical synthesis (Dai et al., 2016).
Antidepressive Activity : Some morpholine hydrochloride compounds have shown promising antidepressive activity, warranting further investigation for potential use in mental health treatments (Yuan, 2012).
Molecular Identification and Analysis : Advances in molecular structure identification, such as the identification of certain morpholine derivatives, have been made using density functional theory. This provides accurate geometric parameters and vibrational frequencies for molecular structure and electronic spectra analysis (Parlak et al., 2011).
Potential in Antifungal Drug Development : Research indicates potential antifungal activity and low mutagenic effects for morpholine, making it a promising candidate for developing new drugs for treating fungal skin pathologies (Bushuieva et al., 2022).
Analytical and Pharmacological Research : Morpholine derivatives have been used in the synthesis of novel compounds for analytical and pharmacological research, such as detecting transition metal ions and enabling digital writing on filter paper using metal complexes (Sahoo et al., 2019).
Peptidomimetic Chemistry : Enantiopure Fmoc-protected morpholine-3-carboxylic acid has been synthesized, with applications in solid-phase peptide synthesis and peptidomimetic chemistry (Sladojevich et al., 2007).
Topical Drug Delivery : Novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen have shown improved topical drug delivery with enhanced skin permeation and aqueous solubility (Rautio et al., 2000).
Safety And Hazards
Methyl 3-Morpholinobenzoate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be evacuated, and the chemical should be contained and cleaned up without creating dust .
properties
IUPAC Name |
methyl 3-morpholin-4-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHOTUXOPYLESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932499 | |
Record name | Methyl 3-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Morpholinobenzoate | |
CAS RN |
145127-37-3 | |
Record name | Methyl 3-(morpholin-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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